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Compound of Interest

Compound Name: Lamivudine salicylate

Cat. No.: B7908371 Get Quote

A comprehensive analysis of the in-vitro dissolution behavior of various Lamivudine oral solid

dosage forms is presented for researchers, scientists, and drug development professionals.

This guide synthesizes experimental data from multiple studies to provide an objective

comparison of innovator and generic Lamivudine formulations.

Note on "Lamivudine Salicylate": The following data pertains to Lamivudine. No significant

body of research on the dissolution profile of "Lamivudine salicylate" was identified. It is

presumed the query intended to investigate the widely formulated and studied Lamivudine.

Executive Summary
Lamivudine is a Biopharmaceutics Classification System (BCS) Class I or III drug, indicating

high solubility.[1] Dissolution studies across various pH media consistently demonstrate that

most immediate-release Lamivudine tablet formulations are very rapidly dissolving.[1][2][3] In

many cases, more than 85% of the drug dissolves within 15 minutes, often rendering the

calculation of the similarity factor (f2) unnecessary as the profiles are considered similar without

it.[1][2][3] The dissolution of Lamivudine generally appears to be pH-independent.[1]

Comparative Dissolution Data
The following table summarizes the dissolution performance of different Lamivudine

formulations in standard dissolution media. The data is aggregated from several comparative

studies.
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Formulation
Type

Dissolution
Medium

Time (minutes)
% Drug
Dissolved

Key Findings

Innovator vs.

Generic Tablets

pH 1.2, 4.5, 6.8

Buffer;

Deaerated Water

15 > 85%

Generic tablets

show similar

dissolution

profiles to the

reference

(innovator)

product. All are

very rapidly

dissolving.[1][4]

Generic A and B

vs. Innovator

(Epivir®)

pH 1.2, 4.5, 6.8

Buffer
15 > 85%

Both generic

formulations

were found to

have the same

dissolution

kinetic profile as

the innovator

drug.[2][3]

Combination

Tablets

(Lamivudine/Zido

vudine)

0.1 N HCl, pH

4.5 Phosphate

Buffer, pH 6.8

Phosphate Buffer

10 > 90%

Two generic

combination

products (Lazid

and Virex-LZ)

showed rapid

dissolution, with

over 90% of

Lamivudine

released in 10

minutes.[5]

Solid Lipid

Nanoparticles

(SLNs)

Simulated

Gastric Fluid

(SGF, pH 1.2)

10 hours 49% - 60%

These

formulations

demonstrate a

sustained-

release profile.[6]

[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://dissolutiontech.com/DTresour/201511Articles/DT201511_A05.pdf
https://www.researchgate.net/publication/284442920_Comparison_of_Dissolution_Profiles_of_Commercially_Available_Lamivudine_Tablets
https://www.scielosp.org/pdf/rpmesp/2024.v41n1/69-75/en
https://pubmed.ncbi.nlm.nih.gov/38808847/
https://dissolutiontech.com/DTresour/200611Articles/DT200611_A02.pdf
https://www.mathewsopenaccess.com/scholarly-articles/formulation-in-vitro-and-in-vivo-evaluation-of-lamivudine-loaded-solid-lipid-nanoparticles-slns.pdf
https://www.pharmaexcipients.com/news/lamivudine-loaded-sln/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid Lipid

Nanoparticles

(SLNs)

Simulated

Intestinal Fluid

(SIF, pH 7.2)

10 hours 63.5% - 72.8%

Release is higher

in simulated

intestinal fluid

compared to

gastric fluid.[6][7]

Microspheres 0.01 M HCl 1 hour - 4 hours
Sustained

Release

Tmax increased

from 1 hour

(conventional

tablet) to 4

hours, confirming

sustained action.

[8]

Experimental Protocols
Detailed methodologies for the dissolution studies cited are outlined below.

Dissolution Testing of Immediate-Release Tablets
This protocol is a composite of standard methods used in multiple comparative studies of

innovator and generic Lamivudine tablets.[1][2][3]

Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket) have been used. Paddle

speed is typically set to 50 or 75 rpm.[1][2][3][9]

Dissolution Media:

900 mL of 0.1 N HCl or buffer at pH 1.2.

900 mL of acetate buffer at pH 4.5.

900 mL of phosphate buffer at pH 6.8.

Deaerated water has also been used as a medium.[1]

Temperature: The medium is maintained at 37 ± 0.5 °C.
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Sampling: Aliquots (e.g., 5 mL) are withdrawn at specified time points (e.g., 5, 10, 15, 20, 30

minutes).[2][3] Withdrawn volume is replaced with fresh, pre-warmed medium.

Sample Analysis: The concentration of dissolved Lamivudine is determined using a validated

analytical method, typically:

High-Performance Liquid Chromatography (HPLC): A common method involves a C18

column with a mobile phase of acetonitrile and water (e.g., 10:90) adjusted to an acidic pH

(e.g., 2.5 with o-phosphoric acid).[1][4]

UV-Visible Spectrophotometry: Quantification is performed at the wavelength of maximum

absorbance, which varies with the pH of the medium (e.g., 270 nm to 280 nm).[2][3][10]

In-Vitro Release from Solid Lipid Nanoparticles
This protocol describes the study of sustained-release formulations.[6]

Apparatus: Dialysis membrane method.

Dissolution Media:

250 mL of Simulated Gastric Fluid (SGF, pH 1.2).

250 mL of Simulated Intestinal Fluid (SIF, pH 7.2).

Temperature: Maintained at 37 ± 1 °C.

Procedure: A polycarbonate dialysis membrane is pre-treated by soaking in the dissolution

medium. The SLN formulation is placed within the dialysis bag, which is then suspended in

the dissolution medium.

Sample Analysis: Samples are withdrawn from the dissolution medium at various time points

and analyzed by UV-Visible spectrophotometry at the appropriate wavelength (e.g., 248 nm

in SGF and 271 nm in SIF).[6]
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Caption: Workflow for comparative dissolution testing of Lamivudine tablets.

Mechanism of Action of Lamivudine
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Caption: Simplified signaling pathway for Lamivudine's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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